![molecular formula C19H23N2+ B12568299 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium CAS No. 569658-92-0](/img/structure/B12568299.png)
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is a chiral ionic liquid with a unique structure that makes it valuable in various chemical applications. This compound is characterized by its imidazolium core, which is substituted with two (1R)-1-phenylethyl groups. The presence of these chiral centers imparts specific stereochemical properties to the molecule, making it useful in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of (1R)-1-phenylethylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently oxidized to yield the desired imidazolium salt. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The imidazolium core can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazolidine.
Substitution: The phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Imidazolidine derivatives.
Substitution: Phenylethyl-substituted imidazolium salts with different halogen atoms.
Scientific Research Applications
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis. It serves as a solvent and catalyst in various organic reactions.
Biology: Investigated for its potential as a chiral selector in chromatography and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial and antifungal properties. It may also be used in drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals. It is also used in electrochemical applications and as a component in ionic liquid-based batteries.
Mechanism of Action
The mechanism of action of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate enzymatic activity, alter receptor binding, and interact with nucleic acids to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium
- 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium
Uniqueness
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is unique due to its chiral centers, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the product is crucial. Additionally, its ability to act as both a solvent and a catalyst in various reactions sets it apart from other similar compounds.
Properties
CAS No. |
569658-92-0 |
|---|---|
Molecular Formula |
C19H23N2+ |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C19H22N2/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19/h3-14,16-17H,15H2,1-2H3/p+1/t16-,17-/m1/s1 |
InChI Key |
PSMVKJLCEFTIBH-IAGOWNOFSA-O |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


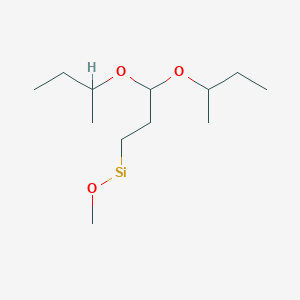
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
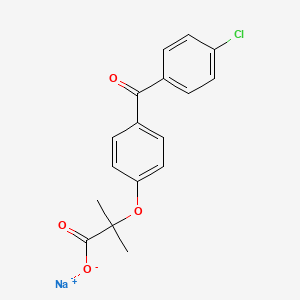


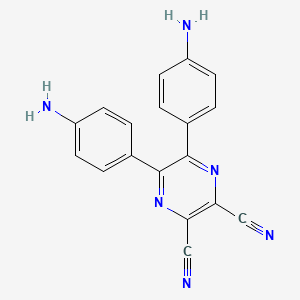
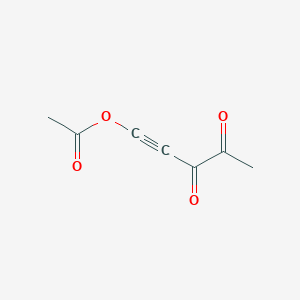
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)

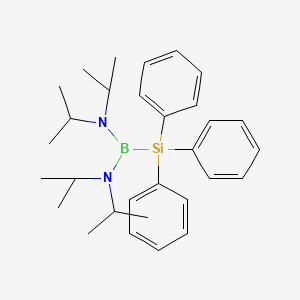
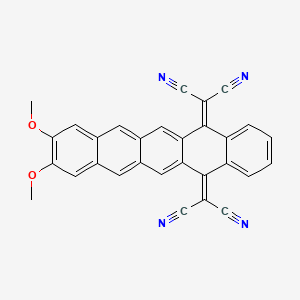
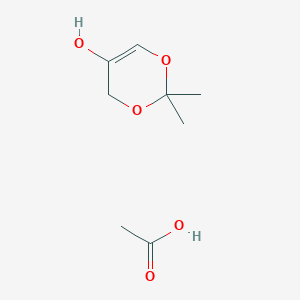
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
